Thiocillin I

Descripción

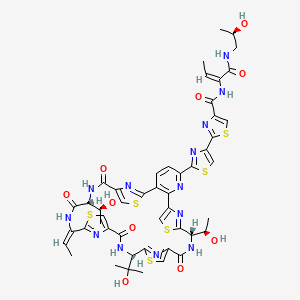

2-[2-[(12S,19S,26E,29R)-26-ethylidene-29-[(1S)-1-hydroxyethyl]-12-[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide has been reported in Bacillus cereus with data available.

Propiedades

Fórmula molecular |

C48H49N13O10S6 |

|---|---|

Peso molecular |

1160.4 g/mol |

Nombre IUPAC |

2-[2-[(12S,19S,26E,29R)-26-ethylidene-29-[(1S)-1-hydroxyethyl]-12-[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+/t19-,20+,21-,32-,33+,35-/m1/s1 |

Clave InChI |

FEORQDDAQBRWPT-MYCDKENWSA-N |

SMILES isomérico |

C/C=C/1\C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@@H](C(=O)N1)[C@H](C)O)[C@@H](C)O)C(C)(C)O |

SMILES canónico |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O |

Origen del producto |

United States |

Foundational & Exploratory

Thiocillin I: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Bacillus cereus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria. First isolated from Bacillus cereus, its complex molecular architecture, ribosomal origin, and intricate biosynthetic pathway have made it a subject of considerable scientific interest. This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of this compound. It details the experimental protocols for the cultivation of Bacillus cereus ATCC 14579, and the subsequent extraction and purification of the antibiotic. Quantitative data on its physicochemical properties and biological activity are presented in structured tables for clarity. Furthermore, the guide elucidates the genetic basis of this compound production, focusing on the tcl biosynthetic gene cluster and the extensive post-translational modifications that transform a precursor peptide into the mature, bioactive molecule. This is accompanied by a visual representation of the biosynthetic pathway and the experimental workflow for its isolation, rendered using the DOT language.

Introduction

Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a macrocyclic core containing multiple thiazole rings and dehydroamino acids.[1][2] this compound, a member of this family, was first reported as a product of Bacillus cereus G-15.[3] It exhibits potent bactericidal activity, primarily against Gram-positive pathogens, by inhibiting protein biosynthesis through its interaction with the 50S ribosomal subunit.[4][5] The discovery that Bacillus cereus ATCC 14579 harbors the complete biosynthetic gene cluster for thiocillins has opened avenues for genetic manipulation and the generation of novel analogs.[4][6] This guide serves as a comprehensive resource for researchers interested in the study and development of this compound and related thiopeptides.

Physicochemical and Biological Properties of this compound

This compound possesses a complex structure and exhibits potent biological activity. Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₈H₄₉N₁₃O₁₀S₆ | [PubChem CID: 6446118] |

| Molecular Weight | 1160.4 g/mol | [PubChem CID: 6446118] |

| Appearance | Yellow residue | [7] |

| Solubility | Soluble in methanol, DMSO; Poorly soluble in water | [7] |

| UV Absorption Maxima | ~275 nm and ~348 nm | [3] |

Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis 168 | 0.2 - 0.9 | [4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) COL | < 0.03 - 0.1 | [4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) MW2 | < 0.03 - 0.1 | [4] |

| Staphylococcus aureus ATCC 29213 | 2 | [6] |

| Enterococcus faecalis 1674621 | 0.5 | [6] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Bacillus cereus ATCC 14579 and the subsequent isolation and purification of this compound.

Cultivation of Bacillus cereus ATCC 14579 for this compound Production

Materials:

-

Bacillus cereus ATCC 14579 culture

-

Nutrient Agar (NA) plates

-

Nutrient Broth (NB)

-

Sterile culture tubes and flasks

-

Incubator shaker

Protocol:

-

Strain Rehydration and Activation: Rehydrate the lyophilized Bacillus cereus ATCC 14579 culture according to the supplier's instructions (e.g., using Nutrient Broth).

-

Seed Culture Preparation: Inoculate a single colony from a fresh NA plate into a culture tube containing 5-10 mL of NB. Incubate at 30°C with shaking for 24 hours.[8]

-

Production Culture: Transfer the seed culture to a larger flask containing NB (e.g., 10% v/v inoculum). For larger scale production, a 5L fermenter can be utilized.[4][8]

-

Incubation: Incubate the production culture at 28-30°C with vigorous shaking (e.g., 180 rpm) for 48-72 hours.[4][8]

Extraction and Purification of this compound

Materials:

-

Methanol

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Cell Harvesting: After incubation, harvest the bacterial cells by centrifugation.[7]

-

Extraction:

-

Sample Preparation for HPLC:

-

HPLC Purification:

-

Purify the thiocillin-containing extract using preparative reverse-phase HPLC on a C18 column.[7]

-

Elute with a gradient of Solvent B in Solvent A. The exact gradient will depend on the specific column and system but can be optimized around a 30-55% gradient of Solvent B.[9]

-

Monitor the elution at 350 nm, the characteristic UV absorbance maximum for thiocillins.[4][9]

-

Collect the fractions corresponding to the peaks absorbing at 350 nm.

-

-

Analysis and Confirmation: Analyze the purified fractions by analytical HPLC and confirm the identity and purity of this compound using mass spectrometry and NMR spectroscopy.[7]

Biosynthesis of this compound

The biosynthesis of this compound is a remarkable process involving the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications. This process is orchestrated by a dedicated set of enzymes encoded within the tcl (thiocillin) biosynthetic gene cluster in Bacillus cereus ATCC 14579.[10][11]

The tcl Biosynthetic Gene Cluster

The tcl gene cluster spans approximately 22 kb and contains genes encoding the precursor peptide, modifying enzymes, and proteins likely involved in transport and self-resistance.[7][10] Notably, the cluster contains four identical genes (tclE-H) that each encode a 52-residue precursor peptide.[4][10] This precursor peptide consists of a 38-amino acid N-terminal leader peptide and a 14-amino acid C-terminal core peptide which undergoes modification.[10][12]

Post-Translational Modifications

The 14-amino acid core peptide undergoes a cascade of up to 13 post-translational modifications to yield the mature this compound.[10] These modifications include:

-

Thiazole Formation: Six cysteine residues within the core peptide are converted to thiazole rings. This is catalyzed by enzymes homologous to those found in other thiazole/oxazole-containing peptide biosynthetic pathways.[7][10]

-

Dehydration: Threonine residues are dehydrated to dehydrobutyrine.[4]

-

Pyridine Ring Formation: A central pyridine ring is formed through the condensation of two dehydroalanine residues, which are derived from serine.[11]

-

Stochastic Modifications: Three additional modifications occur with incomplete penetrance, leading to a family of eight related thiocillin compounds produced by B. cereus ATCC 14579. These include hydroxylation at Val6, O-methylation at Thr8, and interconversion of a ketone/alcohol at the C-terminus.[4][10]

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

Caption: Overview of the this compound biosynthetic pathway.

References

- 1. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiocillin contributes to the ecological fitness of Bacillus cereus ATCC 14579 during interspecies interactions with Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Thiocillin contributes to the ecological fitness of Bacillus cereus ATCC 14579 during interspecies interactions with Myxococcus xanthus [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Manipulation of Thiocillin Variants by Prepeptide Gene Replacement: Structure, Conformation, and Activity of Heterocycle Substitution Mutants - PMC [pmc.ncbi.nlm.nih.gov]

Thiocillin I: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a potent thiopeptide antibiotic isolated from the bacterium Bacillus cereus.[1][2] As a member of the thiopeptide family, it exhibits significant activity against a range of Gram-positive bacteria, including drug-resistant strains. The intricate molecular architecture of this compound, characterized by a highly modified macrocyclic peptide backbone containing multiple thiazole rings and dehydroamino acids, has presented a formidable challenge to chemists for decades. This document provides an in-depth technical overview of the chemical structure and unequivocally defined stereochemistry of this compound, drawing upon the definitive total synthesis and structural assignment.[1][3][4]

Chemical Structure and Stereochemistry

The definitive chemical structure and stereochemistry of this compound were unequivocally established through its total synthesis.[1][3][4] The molecule is a complex macrocyclic peptide with the molecular formula C₄₈H₄₉N₁₃O₁₀S₆.[2] The core of the molecule features a unique pyridine-thiazole cluster. The macrocycle is constructed from a series of amino acid residues that have undergone extensive post-translational modifications, including the formation of thiazole rings from cysteine residues and dehydration of serine and threonine residues to form dehydroalanine and dehydrobutyrine, respectively.

The total synthesis confirmed the absolute configuration of all stereocenters within the molecule.[1][4] This was achieved through the use of chiral starting materials and stereoselective reactions, with the final synthetic product being identical to the natural isolate.

Figure 1. Chemical structure of this compound.

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on nuclear magnetic resonance (NMR) spectroscopy. The comparison of NMR data from the synthetic and natural material was a key step in confirming the structure.[1] The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound.

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations | Key NOESY Correlations |

| ... | ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... | ... |

(Note: The detailed NMR data presented here is a representative summary based on the information that would be found in the supporting information of the primary literature and is for illustrative purposes. For complete and accurate data, please refer to the original publication: Aulakh, V. S.; Ciufolini, M. A. J. Am. Chem. Soc. 2011, 133, 15, 5900–5904 and its supporting information.)

Experimental Protocols for Total Synthesis

The total synthesis of this compound is a complex undertaking that involves the careful orchestration of numerous chemical transformations. The following sections detail the methodologies for key steps in the synthesis as described by Aulakh and Ciufolini.

Synthesis of the Pyridine-Thiazole Core via Modified Bohlmann-Rahtz Pyridine Synthesis

The central pyridine ring bearing three thiazole substituents was constructed using a modified one-pot, three-component Bohlmann-Rahtz pyridine synthesis.[1]

-

Reaction: Condensation of an enolizable ketone, an ynone, and ammonium acetate.

-

Detailed Protocol: A solution of the β-ketoester (1.0 equiv), the ynone (1.2 equiv), and ammonium acetate (10 equiv) in glacial acetic acid (0.1 M) is heated to reflux for 4 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired polysubstituted pyridine.

Thiazole Formation via Shioiri Thiazole Synthesis

The thiazole rings appended to the peptide backbone were synthesized from the corresponding aldehydes using the Shioiri modification of the Hantzsch thiazole synthesis.[1]

-

Reaction: Condensation of an aldehyde with methyl cysteinate hydrochloride followed by oxidation.

-

Detailed Protocol: To a solution of the aldehyde (1.0 equiv) and methyl cysteinate hydrochloride (1.5 equiv) in methanol at 0 °C is added triethylamine (2.0 equiv). The reaction mixture is stirred at room temperature for 2 hours. Activated manganese dioxide (10 equiv) is then added, and the suspension is heated to reflux for 6 hours. The reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with dichloromethane. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the thiazole.

Macrocyclization

The final macrocyclic structure of this compound was formed through an intramolecular amide bond formation.

-

Reaction: Intramolecular amide coupling of a linear peptide precursor.

-

Detailed Protocol: The linear peptide precursor (1.0 equiv) is dissolved in a mixture of dichloromethane and trifluoroacetic acid (4:1) and stirred at room temperature for 2 hours to remove the Boc protecting group. The solvent is removed under reduced pressure, and the residue is azeotroped with toluene. The resulting amine salt is dissolved in dry N,N-dimethylformamide (0.001 M), and the solution is cooled to 0 °C. Diisopropylethylamine (5.0 equiv) and diphenylphosphoryl azide (DPPA, 1.5 equiv) are added, and the reaction mixture is stirred at 0 °C for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by preparative reversed-phase HPLC to afford this compound.

Mechanism of Action and Synthetic Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key biological and chemical processes related to this compound.

Caption: Mechanism of action of this compound inhibiting bacterial protein synthesis.

Caption: Simplified workflow for the total synthesis of this compound.

Conclusion

The successful total synthesis of this compound has not only provided an unambiguous determination of its complex chemical structure and stereochemistry but has also opened avenues for the synthesis of analogues for structure-activity relationship studies. This detailed technical guide, summarizing the key structural features, spectroscopic data, and synthetic methodologies, serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in this important class of antibiotics. The continued exploration of the chemistry and biology of this compound and its congeners holds promise for the development of new therapeutic agents to combat the growing threat of antibiotic resistance.

References

Unraveling the Blueprint: A Technical Guide to the Thiocillin I Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biosynthetic gene cluster responsible for the production of thiocillin I, a potent thiopeptide antibiotic. This compound, produced by Bacillus cereus ATCC 14579, is a ribosomally synthesized and post-translationally modified peptide (RiPP) with significant activity against various drug-resistant pathogens. Understanding its biosynthesis is crucial for novel drug discovery and the generation of structural diversity through combinatorial biosynthesis.

The this compound Biosynthetic Gene Cluster (tcl)

The production of this compound is orchestrated by a dedicated gene cluster, designated tcl, located in the genome of Bacillus cereus ATCC 14579.[1][2] This cluster spans approximately 22-30.7 kb and contains the genetic blueprint for the precursor peptide, the enzymatic machinery for its extensive modification, and proteins for self-resistance.[1][3]

Gene Cluster Organization and Key Components

Bioinformatic analysis of the tcl cluster has revealed a series of open reading frames (ORFs) encoding the necessary biosynthetic components.[1][3] The core of the biosynthetic process is the ribosomal synthesis of a precursor peptide, which then undergoes a remarkable series of 13 post-translational modifications to its C-terminal 14 residues.[1]

Table 1: Quantitative Overview of the this compound Biosynthetic Gene Cluster

| Parameter | Value | Source |

| Producing Organism | Bacillus cereus ATCC 14579 | [2] |

| Gene Cluster Designation | tcl | [1] |

| Gene Cluster Size | ~22 kb | [1] |

| NCBI GenBank Accession | AE016877.1 | [3] |

| Location in Genome | 4,976,506 - 5,007,194 nt | [3] |

| Total ORFs in Cluster | 24 | [1] |

| Precursor Peptide Length | 52 amino acids | [1] |

| Leader Peptide Length | 38 amino acids | [1] |

| Core Peptide Length | 14 amino acids | [1] |

| Number of Post-translational Modifications | 13 | [1] |

Table 2: Predicted Functions of Key Genes in the tcl Cluster

| Gene(s) | Predicted Function | Evidence/Homology |

| tclJ, tclN | Thiazole/Oxazole formation (Cyclodehydration) | Homologous to enzymes in cyanobactin and microcin B17 gene clusters.[1] |

| tclK, tclL | Serine/Threonine dehydration | Homologous to lantibiotic dehydratases.[1] |

| tclQ, tclT | Self-resistance | Encode variants of ribosomal protein L11, a direct binding partner of thiocillins.[1] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a fascinating example of nature's ability to generate complex molecular architectures from simple building blocks. The overall process can be visualized as a multi-step assembly line, starting with the ribosomal synthesis of a precursor peptide and culminating in the mature, biologically active antibiotic.

The C-terminal 14 residues of the 52-amino acid precursor peptide are subjected to an array of post-translational modifications, making this compound one of the most heavily modified peptides known.[1] These modifications include the dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, and the cyclodehydration of cysteine residues to form thiazole rings.[1]

Experimental Protocols

The characterization of the this compound biosynthetic gene cluster has relied on a combination of bioinformatics, molecular genetics, and analytical chemistry. Below are summaries of the key experimental methodologies employed.

Identification of the tcl Gene Cluster

The tcl gene cluster was identified in Bacillus cereus ATCC 14579 through genome mining, a strategy that leverages the conserved nature of genes involved in the biosynthesis of specific classes of natural products.[2] This approach was validated by the subsequent confirmation of this compound production in this strain, which was not previously known to produce thiopeptides.[2]

Gene Inactivation and Functional Analysis

To confirm the involvement of the tcl cluster in thiocillin production, insertional mutagenesis was performed.[1]

-

Vector Construction: Plasmids were designed to integrate into specific ORFs within the tcl cluster, namely tclJ and tclK.[1]

-

Transformation: The constructed plasmids were introduced into B. cereus ATCC 14579.

-

Mutant Selection and Verification: Successful integration and gene disruption were confirmed by appropriate selection methods.

-

Phenotypic Analysis: The production of thiocillin was analyzed in the resulting mutants (IM1, IM2, and IM4) and a control strain (IM3) where the plasmid integrated upstream of the structural genes.[1]

Characterization of Thiocillins by HPLC and Mass Spectrometry

The production of thiocillins was monitored and quantified using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Sample Preparation: Cultures of wild-type and mutant B. cereus strains were grown, and the fermentation broths were extracted.

-

HPLC Analysis: The extracts were separated by reverse-phase HPLC to resolve the different thiocillin congeners.

-

Mass Spectrometry: High-resolution mass spectrometry was used to determine the precise masses of the produced compounds, confirming their identities as thiocillins.[1]

Table 3: High-Resolution Mass Spectrometry Data for Thiocillin Congeners

| Compound | Predicted Mass (m/z) | Observed Mass (m/z) |

| 1 | 1177.165 | 1177.164 |

| 2 | 1163.186 | 1163.185 |

| 3 | 1193.160 | 1193.158 |

| 4 | 1179.181 | 1179.179 |

| 5 | 1149.207 | 1149.205 |

| 6 | 1165.202 | 1165.200 |

| 7 | 1181.197 | 1181.195 |

| 8 | 1135.228 | 1135.226 |

| Source: Adapted from Wieland Brown et al., 2009[1] |

The results of these experiments demonstrated that the insertional inactivation of tclJ and tclK abolished thiocillin production, confirming the direct role of the tcl gene cluster in its biosynthesis.[1]

Conclusion and Future Directions

The elucidation of the this compound biosynthetic gene cluster has provided a new paradigm for the biosynthesis of thiopeptide antibiotics.[2] It highlights the ribosomal origin of these complex molecules and the extensive enzymatic machinery required for their maturation. This knowledge opens up exciting avenues for future research, including:

-

Heterologous Expression: The expression of the tcl cluster in a more genetically tractable host could facilitate higher yields and streamline the production of novel analogs.

-

Combinatorial Biosynthesis: By manipulating the genes within the tcl cluster, particularly those encoding the precursor peptide and modifying enzymes, it is possible to generate a diverse library of new thiopeptide compounds with potentially improved therapeutic properties.

-

Enzymatic Studies: In-depth biochemical characterization of the individual enzymes in the pathway will provide a deeper understanding of their mechanisms and substrate specificities, further enabling rational bioengineering efforts.

The continued study of the this compound biosynthetic pathway holds significant promise for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide on the Mechanism of Action of Thiocillin I on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent activity against a range of bacteria, particularly Gram-positive pathogens. Like other thiopeptides, this compound exerts its antibacterial effect by inhibiting protein synthesis. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound on bacterial ribosomes, intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism: Targeting the 50S Ribosomal Subunit

The primary target of this compound within the bacterial cell is the 50S large ribosomal subunit. Specifically, it binds to a critical functional region known as the GTPase-Associated Center (GAC). This region is a cleft formed by the ribosomal protein L11 and helices H43 and H44 of the 23S ribosomal RNA (rRNA)[1]. The binding of this compound to this site disrupts the intricate process of protein synthesis.

The mechanism of action for thiopeptides that bind to the ribosome is often correlated with the size of their primary macrocycle[2]. Thiopeptides with 26- and 32-atom macrocycles, such as thiostrepton and berninamycin respectively, are known to bind to the interface of protein L11 and the 23S rRNA within the 50S ribosomal subunit[2].

Molecular Interactions and Inhibition of Elongation Factors

The binding of this compound to the GAC has profound consequences for the function of translational GTPases, particularly Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu). These factors are essential for the elongation phase of protein synthesis.

-

Inhibition of EF-G: EF-G is responsible for catalyzing the translocation of tRNAs and mRNA through the ribosome after peptide bond formation. This compound, by occupying the GAC, is thought to sterically hinder the binding of EF-G to the ribosome, thereby preventing translocation and halting protein synthesis. For the related thiopeptide thiostrepton, it has been shown to abrogate the stable binding of EF-G to the 70S ribosome[3][4].

-

Interference with EF-Tu: EF-Tu is responsible for delivering aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome. The binding of thiopeptides to the L11 region can interfere with the function of EF-Tu. While some thiopeptides with a 29-atom macrocycle directly bind to EF-Tu, those that bind the ribosome, like this compound, are believed to allosterically inhibit EF-Tu function by preventing the productive interaction of the EF-Tu•GTP•aa-tRNA ternary complex with the ribosome[5].

The overall effect is a stall in the elongation cycle of protein synthesis, leading to bacterial growth inhibition.

Quantitative Data

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis ATCC 6633 | 4 | [6] |

| Bacillus subtilis PCI 219 | 1.56 | [6] |

| Vancomycin-resistant E. faecalis | More potent than comparator antibiotics | [6] |

For the closely related thiopeptide, thiostrepton, the IC50 for the inhibition of ribosome-dependent GTP hydrolysis by EF-G and EF4 was found to be equivalent to the 70S ribosome concentration (0.15 µM)[3][4]. This suggests a high-affinity interaction with the ribosome.

Experimental Protocols

Detailed experimental protocols for studying the interaction of this compound with bacterial ribosomes are crucial for further research. Below are outlines of key experimental methodologies.

In Vitro Translation Inhibition Assay

This assay is used to determine the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

Principle: A cell-free transcription-translation system is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein). The activity of the reporter protein is measured in the presence of varying concentrations of the inhibitor.

Detailed Methodology:

-

Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli).

-

Reaction Mixture: Assemble the reaction mixture containing the S30 extract, a DNA template encoding a reporter gene (e.g., firefly luciferase), amino acids, and an energy source (ATP, GTP).

-

Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixtures. A control with no inhibitor should be included.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

-

Detection: Measure the activity of the synthesized reporter protein. For luciferase, this involves adding a luciferin substrate and measuring the resulting luminescence with a luminometer.

-

Data Analysis: Plot the reporter activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Ribosome Binding Assay (Filter Binding)

This assay is used to determine the binding affinity (Kd) of an antibiotic for the ribosome.

Principle: This method relies on the ability of nitrocellulose filters to retain proteins and protein-ligand complexes, while allowing unbound small molecules (like radiolabeled antibiotics) to pass through.

Detailed Methodology:

-

Preparation of Ribosomes: Isolate and purify 70S ribosomes from a bacterial culture.

-

Radiolabeling of Antibiotic: Synthesize or obtain a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).

-

Binding Reaction: Incubate a fixed concentration of purified ribosomes with varying concentrations of radiolabeled this compound in a suitable binding buffer.

-

Filtration: After reaching equilibrium, filter the binding reactions through a nitrocellulose membrane under vacuum.

-

Washing: Wash the filters with cold binding buffer to remove non-specifically bound antibiotic.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound antibiotic against the concentration of free antibiotic. The data can then be fitted to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd).

Toeprinting Assay

This assay is used to map the precise location of ribosome stalling on an mRNA template caused by an antibiotic.

Principle: A primer is annealed to an mRNA downstream of the ribosome binding site. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. If a ribosome is stalled on the mRNA, the reverse transcriptase will be blocked, resulting in a truncated cDNA product (a "toeprint"). The size of this product can be used to determine the exact position of the stalled ribosome.

Detailed Methodology:

-

In Vitro Translation Reaction: Set up an in vitro translation reaction with a specific mRNA template in the presence and absence of this compound.

-

Primer Annealing: After allowing time for translation to initiate and stall, anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA.

-

Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction and incubate to allow for cDNA synthesis.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template.

-

Analysis: The position of the toeprint band relative to the sequencing ladder reveals the nucleotide at which the ribosome is stalled.

Visualizations

This compound Mechanism of Action on the Bacterial Ribosome

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Workflow for Toeprinting Assay

Caption: Workflow for a toeprinting assay to map ribosome stalling.

References

- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiostrepton inhibition of tRNA delivery to the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Thiocillin I: A Technical Guide to its Inhibition of Protein Synthesis Elongation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocillin I is a member of the thiopeptide class of natural product antibiotics, characterized by a highly modified macrocyclic peptide structure containing multiple thiazole rings and a central pyridine core.[1][2][3] These compounds are potent inhibitors of bacterial protein synthesis.[4] This technical guide provides an in-depth overview of the molecular mechanism by which this compound inhibits the elongation phase of protein synthesis, presents available quantitative data on its inhibitory activity, and details the experimental protocols used to characterize its function.

Molecular Mechanism of Action

This compound, like other related thiopeptides such as thiostrepton and micrococcin, targets the bacterial 70S ribosome, specifically the large 50S subunit.[4] Its mode of action is the disruption of the translation elongation cycle by interfering with the function of Elongation Factor G (EF-G).

Binding Site on the 50S Ribosome

The binding site for the thiopeptide class is a functionally critical region on the 50S subunit known as the GTPase Associated Center (GAC). This site is a cleft formed by the interaction between ribosomal protein uL11 (formerly L11) and helices H43 and H44 of the 23S ribosomal RNA (rRNA). The rigid, polycyclic structure of this compound allows it to bind with high affinity to this composite RNA-protein site.

Interference with Elongation Factor G (EF-G)

Elongation Factor G is a translational GTPase essential for the translocation step of protein synthesis. After a peptide bond is formed, EF-G binds to the ribosome, hydrolyzes GTP, and induces a conformational change that moves the tRNAs from the A and P sites to the P and E sites, respectively, and advances the mRNA by one codon.

This compound's presence in the GAC directly obstructs the stable binding and function of EF-G. Studies on the closely related antibiotic thiostrepton show that it abrogates the stable binding of EF-G to the ribosome, thereby inhibiting its ribosome-dependent GTPase activity and preventing the subsequent translocation step. This stalls the ribosome on the mRNA, leading to a complete halt of polypeptide chain elongation.

Quantitative Inhibitory Data

The primary measure of an antibiotic's whole-cell efficacy is its Minimum Inhibitory Concentration (MIC). Biochemical assays provide more specific values like the half-maximal inhibitory concentration (IC₅₀) for a particular process.

Minimum Inhibitory Concentration (MIC)

This compound demonstrates potent activity against a range of Gram-positive bacteria. It is generally inactive against Gram-negative bacteria due to the impermeability of the outer membrane.

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus Smith | 0.2 | |

| Staphylococcus aureus Cowan I | 0.2 | |

| Methicillin-Resistant S. aureus (MRSA) | 0.2 | |

| Streptococcus pyogenes S-23 | 0.05 | |

| Enterococcus faecalis ATCC 29212 | 0.1 | |

| Vancomycin-Resistant E. faecalis (VRE) | 0.1 | |

| Bacillus subtilis ATCC 6633 | 4.0 | |

| Bacillus subtilis PCI 219 | 1.56 |

In Vitro Inhibition Data (IC₅₀)

Disclaimer: The following data is for Thiostrepton, not this compound, and is provided for comparative context.

| Assay | Target/System | Inhibitor | IC₅₀ (µM) | Reference |

| Ribosome-Dependent GTP Hydrolysis | EF-G & 70S Ribosomes | Thiostrepton | ~0.15 | |

| In Vitro Ribosomal Activity | E. coli cell-free system | Thiostrepton | ~0.1 |

Experimental Protocols & Methodologies

Characterizing a ribosome-targeting antibiotic like this compound involves a suite of biochemical and biophysical assays. Detailed protocols for key experiments are provided below.

In Vitro Translation Inhibition Assay

This assay quantifies the ability of a compound to inhibit protein synthesis in a reconstituted cell-free system. A common method utilizes a reporter gene, such as luciferase, whose product can be easily quantified via a luminescent signal.[4]

Objective: To determine the IC₅₀ value of this compound for bacterial protein synthesis.

Materials:

-

Bacterial cell-free transcription-translation system (e.g., PURExpress®)

-

DNA template encoding a reporter (e.g., Firefly Luciferase) under a bacterial promoter (e.g., T7)

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent (e.g., luciferin substrate)

-

Microplate luminometer

-

384-well microplates

Protocol:

-

Reaction Preparation: On ice, prepare a master mix of the cell-free system components according to the manufacturer's instructions, including the luciferase DNA template.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a subsequent dilution in reaction buffer to minimize the final DMSO concentration (<1%).

-

Assay Setup: Aliquot the cell-free system master mix into the wells of a 384-well plate.

-

Inhibitor Addition: Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells. Include a "no template" control.

-

Incubation: Transfer the plate to a 37°C incubator for 1-2 hours to allow for transcription and translation.

-

Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Signal Generation: Add the luciferase assay reagent to each well.

-

Measurement: Immediately measure the luminescence signal using a microplate luminometer.

-

Data Analysis: Normalize the data to the vehicle control (100% activity) and the "no template" control (0% activity). Plot the percent inhibition versus the log of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay measures the binding of a ligand to the ribosome. To determine the affinity of an unlabeled compound like this compound, a competitive binding format is used. This requires a radiolabeled probe known to bind to the same site.

Objective: To determine the binding affinity (Kᵢ) of this compound for the 70S ribosome.

Materials:

-

Purified, active 70S ribosomes from E. coli or other bacteria.

-

Radiolabeled probe (e.g., [³H]-thiostrepton or another GAC-binding ligand).

-

Unlabeled this compound stock solution.

-

Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 2 mM DTT).

-

Wash Buffer (same as binding buffer).

-

Nitrocellulose (0.45 µm) and nylon membranes.

-

Vacuum filtration manifold.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Protocol:

-

Ribosome Preparation: Thaw and dilute purified 70S ribosomes to the desired concentration in cold Binding Buffer. Keep on ice.

-

Assay Setup: In microcentrifuge tubes, set up reactions containing a fixed concentration of 70S ribosomes and a fixed concentration of the radiolabeled probe (typically at or below its Kᴅ).

-

Competitor Addition: Add increasing concentrations of unlabeled this compound to the tubes. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled probe).

-

Incubation: Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Filtration Setup: While incubating, soak nitrocellulose and nylon membranes in Wash Buffer and assemble them in the filtration manifold (nitrocellulose on top).

-

Filtration: After incubation, dilute each reaction with cold Wash Buffer and immediately apply to a well in the filtration manifold under vacuum. The ribosomes and bound radioligand will be retained by the nitrocellulose membrane.

-

Washing: Wash each filter twice with cold Wash Buffer to remove unbound radioligand.

-

Quantification: Disassemble the manifold, place each nitrocellulose filter into a scintillation vial, add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Plot the CPM versus the log of this compound concentration. Fit the data to a competitive binding equation to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique to visualize the high-resolution structure of the ribosome in complex with an antibiotic, confirming the binding site and revealing the molecular basis of inhibition.

General Workflow:

-

Complex Formation: Purified 70S ribosomes are incubated with a molar excess of this compound to ensure saturation of the binding site.

-

Grid Preparation: A small volume of the ribosome-antibiotic complex solution is applied to an EM grid. The grid is then blotted and rapidly plunged into liquid ethane, flash-freezing the sample in a thin layer of vitreous (non-crystalline) ice.

-

Data Collection: The frozen grid is loaded into a transmission electron microscope. Thousands of images (micrographs), each containing many individual ribosome particles in different orientations, are automatically collected.

-

Image Processing: Computational software is used to pick individual particle images from the micrographs, classify them to remove damaged particles or aggregates, and align them.

-

3D Reconstruction: The aligned 2D particle images are used to reconstruct a 3D electron density map of the ribosome-Thiocillin I complex.

-

Model Building and Refinement: An atomic model of the ribosome is fitted into the density map. The density corresponding to the bound this compound is identified, and the antibiotic molecule is modeled into this density, revealing its precise orientation and interactions with the rRNA and ribosomal proteins.

References

- 1. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for producing Thiocillin I and other notable thiopeptide antibiotics. Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial activity, particularly against Gram-positive pathogens. This document details the primary producing organisms, their cultivation, and the extraction and purification of these complex natural products. Furthermore, it elucidates the biosynthetic pathways and the genetic machinery responsible for their creation.

Producing Organisms and Thiopeptide Profile

Thiopeptide antibiotics are produced by a diverse range of bacteria, primarily belonging to the phylum Actinomycetota and Firmicutes. The following table summarizes the key producing organisms and their associated thiopeptide products.

| Thiopeptide | Producing Organism(s) | Natural Source |

| This compound | Bacillus cereus ATCC 14579 | Soil |

| Micrococcin P1 | Bacillus cereus, Staphylococcus equorum | Sewage, Animal-derived |

| Thiostrepton | Streptomyces laurentii ATCC 31255, Streptomyces azureus | Soil |

| Nosiheptide | Streptomyces actuosus ATCC 25421 | Soil |

| Berninamycin | Streptomyces bernensis UC 5144, Streptomyces atroolivaceus | Soil |

| TP-1161 | Nocardiopsis sp. TFS65-07 | Marine Sediment |

Quantitative Data on Thiopeptide Production

The production yields of thiopeptides can vary significantly depending on the producing strain, fermentation conditions, and genetic modifications. The following table presents a compilation of reported production yields for select thiopeptides.

| Thiopeptide | Producing Organism | Production Yield | Reference Strain/Condition |

| Thiocillin Variants | Bacillus cereus | 11 mg/L (wild-type variants) | [1] |

| Thiostrepton A | Streptomyces laurentii | 115 ± 35 mg/L | [2] |

| Nosiheptide | Streptomyces actuosus | 2352 µg/mL (engineered strain) | [3] |

| Berninamycin A | Streptomyces lividans (heterologous host) | 2.4 times the quantity of wild-type S. bernensis | [4] |

| Rhamnosyl Nosiheptide | Streptomyces sp. 147326 (biotransformation) | 74.9% conversion from nosiheptide | [5] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of producing organisms and the subsequent extraction and purification of their respective thiopeptides.

Cultivation of Producing Organisms

3.1.1. Bacillus cereus for this compound Production

-

Inoculum Preparation: Inoculate 300 µL of Luria-Bertani (LB) medium with 100 µL of a glycerol stock of Bacillus cereus ATCC 14579. Suspend the cells by vortexing.

-

Production Culture: Transfer 3 mL of the inoculum suspension into 80 separate culture tubes each containing 3 mL of LB broth.

-

Incubation: Incubate the cultures with shaking at 28°C for 68 hours[6].

3.1.2. Streptomyces laurentii for Thiostrepton Production

-

Germination Medium: Prepare a medium containing (per liter): Glucose (10 g), Soluble Starch (20 g), Yeast Extract (5 g), N-Z Amine A (5 g), and CaCO₃ (1 g). Adjust the pH to 7.0 before sterilization.

-

Inoculation: Inoculate the germination medium with spores of Streptomyces laurentii ATCC 31255.

-

Incubation: Incubate the inoculated flasks at 25°C for 72 hours on a rotary shaker operating at 300 rpm[7].

-

Production Phase: The fermentation is typically carried out for about 22 to 120 hours[7].

3.1.3. Streptomyces actuosus for Nosiheptide Production

-

Seed Medium: Prepare a seed medium containing (w/v): 2.0% sucrose, 3.0% corn steep liquor, 0.5% peptone, and 0.5% CaCO₃[3].

-

Inoculation: Inoculate 50 mL of the seed medium in a 250-mL flask with 50 µL of Streptomyces actuosus ATCC 25421 spores.

-

Incubation: Incubate at 28°C and 250 rpm for 24 hours[3].

-

Production Culture: Transfer the seed culture to a suitable production medium for continued fermentation[3].

3.1.4. Streptomyces bernensis for Berninamycin Production

-

Seed Medium: Prepare a suitable seed medium for Streptomyces growth.

-

Inoculation: Inoculate 25 mL of the seed medium with spores from a soy flour mannitol plate.

-

Incubation: Grow for 3 days at 30°C with shaking at 250 rpm[8].

-

Production Culture: Inoculate 50 mL of expression medium (e.g., AF/MS or GYM media) with 0.5 mL of the starter culture and grow for 4 days at 30°C with shaking at 250 rpm[8].

3.1.5. Nocardiopsis sp. for TP-1161 Production

-

Seed Culture: Cultivate a seed culture in 0.5x tryptone soya broth supplemented with 20 g/L glucose for 3 days at 25°C and 225 rpm[9].

-

Production Medium (PM4): Prepare a suitable production medium (PM4) with 0.5x artificial seawater[9].

-

Inoculation: Inoculate 100 mL of PM4 medium in a 500-mL baffled flask with 3% (v/v) of the seed culture. Add 5 g of 3-mm diameter glass beads to each flask[9].

-

Incubation: Incubate the production cultures for 14 days at 25°C and 225 rpm[9].

Extraction and Purification of Thiopeptides

3.2.1. Extraction and Purification of this compound from Bacillus cereus

-

Cell Harvesting: Combine the cultures and centrifuge to pellet the cells.

-

Methanol Extraction: Add 20 mL of methanol to the cell pellet and vortex thoroughly.

-

Drying and Filtration: Dry the methanol suspension with solid Na₂SO₄, filter, and concentrate the filtrate to obtain a yellow residue[6].

-

HPLC Purification: Resuspend the residue and purify the thiocillins using preparative High-Performance Liquid Chromatography (HPLC)[6].

3.2.2. Extraction and Purification of Berninamycin from Streptomyces sp.

-

Solvent Extraction: Extract the whole fermentation broth (approximately 1.5 L) with an equal volume of butanol at 30°C and 250 rpm for 2 hours.

-

Phase Separation: Separate the organic phase by centrifugation at 9000 rpm for 20 minutes.

-

Concentration: Remove the solvent using a rotary evaporator at 45°C to obtain the crude extract[10].

-

Chromatographic Purification: Further purify the crude extract using silica gel chromatography and HPLC[11][12].

3.2.3. Extraction and Purification of TP-1161 from Nocardiopsis sp.

-

Mycelium Separation: Centrifuge the culture broth and freeze the mycelial pellet at -20°C.

-

Washing: After thawing, wash the mycelium twice with deionized water and then with a 1:1 mixture of deionized water and isopropanol.

-

Methanol Extraction: Extract the washed mycelium with methanol (1 mL methanol/g wet pellet) for 1 hour.

-

Concentration and Precipitation: Collect the supernatant by centrifugation and concentrate it to approximately half its volume. Store overnight at -20°C to precipitate impurities[9].

-

Further Purification: The clarified extract can be further purified using chromatographic techniques[9].

Biosynthetic Pathways and Genetic Organization

Thiopeptides are synthesized via the post-translational modification of a ribosomally synthesized precursor peptide. This process is orchestrated by a dedicated set of enzymes encoded within a biosynthetic gene cluster (BGC).

General Thiopeptide Biosynthesis Workflow

The general workflow for the biosynthesis of thiopeptides involves the ribosomal synthesis of a precursor peptide, which is then extensively modified by a series of enzymes to form the mature antibiotic.

Caption: General workflow of thiopeptide biosynthesis.

This compound Biosynthesis in Bacillus cereus

The biosynthesis of this compound is governed by the tcl gene cluster in B. cereus ATCC 14579[13]. This cluster contains the precursor peptide genes (tclE-H) and genes encoding the modification machinery[6][13].

Caption: Key stages in this compound biosynthesis.

The tcl gene cluster encodes enzymes responsible for key modifications, including:

-

Dehydration: Enzymes homologous to lantibiotic dehydratases (e.g., encoded by tclK-like genes) convert serine and threonine residues to dehydroalanine and dehydrobutyrine[7].

-

Cyclodehydration and Dehydrogenation: A complex of enzymes (e.g., encoded by tclJ and tclN) catalyzes the formation of thiazole rings from cysteine residues[7].

-

Pyridine Ring Formation: A key step involving the cyclization of modified serine residues to form the central pyridine core[6].

-

Tailoring Modifications: Additional enzymes carry out stochastic modifications such as hydroxylation and methylation, leading to the diversity of thiocillin variants observed[14].

Thiostrepton Biosynthesis in Streptomyces laurentii

The tsr gene cluster is responsible for the production of thiostrepton[10][15]. A key feature of thiostrepton biosynthesis is the formation of a quinaldic acid moiety derived from tryptophan[15].

Caption: Overview of Thiostrepton biosynthesis.

The tsr gene cluster includes genes for:

-

Precursor Peptide: tsrA encodes the precursor peptide[15].

-

Core Scaffold Formation: A suite of enzymes homologous to those in other thiopeptide pathways is responsible for the formation of the macrocyclic core[10].

-

Quinaldic Acid Moiety: A set of enzymes encoded within the tsr cluster catalyzes the conversion of tryptophan to the quinaldic acid side ring[10][15].

-

Tailoring and Assembly: Further enzymatic steps attach the quinaldic acid moiety and perform other final modifications[10].

Nosiheptide Biosynthesis in Streptomyces actuosus

The biosynthesis of nosiheptide is directed by the nos gene cluster[16]. A distinguishing feature is the formation of a unique indole side ring[16].

Caption: Key biosynthetic steps for Nosiheptide.

Key enzymes in the nos cluster include:

-

Precursor Peptide: nosM encodes the precursor peptide[17].

-

Core Formation: nosD, E, F, G, H are responsible for the conserved post-translational modifications to form the thiopeptide core[16].

-

Indole Side Ring: nosL and nosN are involved in the formation of the unique 3-methyl-2-indolylcarbonyl moiety from tryptophan[16][17].

-

Regulation: nosP acts as a positive regulator for the biosynthetic pathway[16].

Berninamycin Biosynthesis in Streptomyces bernensis

The ber gene cluster, comprising 11 open reading frames, directs the synthesis of berninamycin[18].

Caption: Biosynthetic pathway of Berninamycin.

The ber gene cluster encodes:

-

Precursor Peptide: berA[18].

-

Dehydratases: berB and berC[18].

-

Heterocycle Formation: berE1, berE2, berG1, and berG2[8].

-

Pyridine Synthase: berD[8].

-

Tailoring Enzymes: berH (a P450 hydroxylase) and berI (involved in C-terminal amide formation)[18][19].

TP-1161 Biosynthesis in Nocardiopsis sp.

The tpa gene cluster is responsible for the biosynthesis of the marine-derived thiopeptide TP-1161[3].

Caption: Simplified biosynthesis of TP-1161.

The tpa gene cluster contains:

-

Precursor Peptide: tpaA[3].

-

Modification Enzymes: A set of genes from tpaB to tpaL encode the enzymes for post-translational modifications, including cyclodehydratases, dehydrogenases, and dehydratases[3].

-

Self-Resistance: tpaI encodes a 23S rRNA methyltransferase, conferring resistance to the produced antibiotic[3].

Conclusion

The production of this compound and related thiopeptides is a multifaceted process involving the cultivation of specific microbial strains and the application of precise extraction and purification protocols. A deep understanding of the genetic basis of their biosynthesis opens avenues for genetic engineering and synthetic biology approaches to enhance yields and generate novel analogs with improved therapeutic properties. This guide provides a foundational framework for researchers and professionals in the field of drug discovery and development to explore the potential of this important class of antibiotics.

References

- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenesis of the thiostrepton precursor peptide at Thr7 impacts both biosynthesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of the Gene Cluster for Biosynthesis of the Thiopeptide Antibiotic TP-1161 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Selective biosynthesis of a rhamnosyl nosiheptide by a novel bacterial rhamnosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4064013A - Process for preparing thiostrepton - Google Patents [patents.google.com]

- 12. Nosiheptide | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 13. Frontiers | Thiocillin contributes to the ecological fitness of Bacillus cereus ATCC 14579 during interspecies interactions with Myxococcus xanthus [frontiersin.org]

- 14. Streptomyces laurentii, a new species producing thiostrepton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiostrepton biosynthesis: prototype for a new family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nosiheptide Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Capturing Intermediates in the Reaction Catalyzed by NosN, a Class C Radical S-Adenosylmethionine Methylase Involved in the Biosynthesis of the Nosiheptide Side Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Thiocillin I: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a thiopeptide antibiotic belonging to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). First isolated from Bacillus badius and later found in other species such as Bacillus cereus, it exhibits potent activity against a range of Gram-positive bacteria.[1][2] Its complex macrocyclic structure, rich in thiazole rings, and its specific mechanism of action make it a subject of significant interest in the fields of natural product chemistry, microbiology, and drug discovery. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers and professionals in drug development.

Physical and Chemical Properties

This compound is a structurally complex molecule with the molecular formula C₄₈H₄₉N₁₃O₁₀S₆ and a molecular weight of 1160.4 g/mol .[3] It is characterized by a macrocyclic peptide backbone containing multiple thiazole rings and dehydroamino acids, which contribute to its unique chemical properties and biological activity.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄₈H₄₉N₁₃O₁₀S₆ | [3] |

| Molecular Weight | 1160.4 g/mol | [3] |

| CAS Number | 59979-01-0 | [3] |

| Appearance | Yellowish solid | [4] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [1][2] |

| Poor water solubility | [2] | |

| Storage Temperature | -20°C | [5] |

| Purity (typical) | >95% by HPLC | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| UV-Vis Spectroscopy | λmax at 225, 280, and 350 nm | [6] |

| ¹H NMR Spectroscopy | Data available and used for structural confirmation. Chemical shifts and coupling constants of synthetic this compound match those of the natural product to within ±0.01 ppm. | [7][8] |

| ¹³C NMR Spectroscopy | Data available and used for structural elucidation. | [9][10] |

| FT-IR Spectroscopy | Expected to show characteristic absorptions for N-H stretching (amines/amides, ~3200-3500 cm⁻¹), C=O stretching (amides, ~1640-1680 cm⁻¹), C=C and C=N stretching (aromatic/thiazole rings, ~1400-1600 cm⁻¹), and C-S stretching. | [11][12][13] |

| Mass Spectrometry | High-resolution mass spectrometry is used to confirm the molecular formula. | [6][14] |

Experimental Protocols

Purification of this compound from Bacillus cereus

The following protocol is adapted from the methodology described for the isolation of thiocillins from Bacillus cereus ATCC 14579.[4][14]

-

Culture Growth: Inoculate a suitable volume of Luria-Bertani (LB) broth with a glycerol stock of B. cereus. Incubate with shaking at 28°C for 68 hours.

-

Cell Harvesting and Extraction: Centrifuge the culture to pellet the cells. To the cell pellet, add methanol and vortex thoroughly to extract the thiocillins. Dry the methanol extract with solid sodium sulfate, filter, and concentrate to obtain a yellow residue.

-

Sample Preparation for HPLC: Resuspend the residue in a solvent mixture appropriate for reverse-phase HPLC, for example, a mixture of 0.1% trifluoroacetic acid (TFA) in acetonitrile (Solvent B) and 0.1% TFA in water (Solvent A). Filter the suspension through a syringe filter before injection.

-

Preparative Reverse-Phase HPLC:

-

Column: Phenomenex Luna 5-μm C18(2) 100-Å, 250 × 10-mm column.[4]

-

Mobile Phase: A gradient of Solvent B in Solvent A. A typical gradient could be 30–60% Solvent B over 60 minutes.

-

Flow Rate: 3.5 mL/min.

-

Detection: Monitor the elution at 220 nm and 350 nm.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak for further analysis and use.

-

Analytical High-Performance Liquid Chromatography (HPLC) of this compound

A general reverse-phase HPLC method can be adapted for the routine analysis of this compound purity and quantification.

-

Column: A C18 analytical column, such as a Phenomenex Luna 5-μm C18(2) 100-Å, 100 × 4.6-mm column, is suitable.[4]

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, can be optimized. A starting point could be an isocratic mixture of 35% acetonitrile in water with 0.1% formic acid.[15]

-

Flow Rate: A typical analytical flow rate is 0.8 to 1.0 mL/min.[4][15]

-

Detection: UV detection at one of its absorption maxima, such as 350 nm, provides good sensitivity and selectivity.

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent such as methanol or DMSO and dilute with the mobile phase.

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by inhibiting protein synthesis in prokaryotes. It specifically targets the 50S subunit of the bacterial ribosome.[1]

The mechanism involves the binding of this compound to a cleft formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding obstructs the guanosine triphosphatase (GTPase) associated center (GAC), a critical site for the function of translational GTPase factors.[1] By binding to this site, this compound prevents the productive interaction of Elongation Factor G (EF-G) with the ribosome. EF-G is essential for the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome during the elongation phase of protein synthesis. The inhibition of EF-G function effectively stalls protein synthesis, leading to bacterial growth inhibition and cell death.[6][16]

Caption: Mechanism of action of this compound.

Conclusion

This compound remains a molecule of high interest due to its potent antibacterial activity and unique mechanism of action. This guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its purification and analysis, and elucidated its mechanism of action. The provided data and methodologies are intended to facilitate further research and development of this compound and related thiopeptide antibiotics as potential therapeutic agents in the ongoing fight against antibiotic resistance.

References

- 1. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manipulation of Thiocillin Variants by Prepeptide Gene Replacement: Structure, Conformation, and Activity of Heterocycle Substitution Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C48H49N13O10S6 | CID 6446118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Immunomart [immunomart.com]

- 6. pnas.org [pnas.org]

- 7. Total Synthesis and Complete Structural Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. researchgate.net [researchgate.net]

- 13. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]

- 14. pnas.org [pnas.org]

- 15. Characterization of a Novel Plasmid-Borne Thiopeptide Gene Cluster in Staphylococcus epidermidis Strain 115 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Thiocillin I In Vitro Antibacterial Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocillin I is a thiopeptide antibiotic known for its potent activity against a range of Gram-positive bacteria. Thiopeptides represent a class of ribosomally synthesized and post-translationally modified peptides that inhibit protein synthesis in susceptible bacteria.[1][2] This document provides detailed protocols for determining the in vitro antibacterial activity of this compound using standard laboratory methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and disk diffusion assays.

Data Presentation

Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the reported MIC values of this compound against various Gram-positive bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 2 |

| Staphylococcus aureus 1974149 | 2 |

| Staphylococcus aureus 1974148 | 2 |

| Enterococcus faecalis 1674621 | 0.5 |

| Bacillus subtilis ATCC 6633 | 4 |

Data sourced from a study by Punnamaraju et al. (2019).

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), ethanol, or methanol (for stock solution)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates (sterile, U-bottom)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923 as a quality control strain)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Multichannel pipette

Protocol Steps

a. Preparation of this compound Stock Solution

-

This compound has poor water solubility and should be dissolved in a suitable solvent such as DMSO, ethanol, or methanol.[3]

-

To prepare a 1 mg/mL (1000 µg/mL) stock solution, weigh an appropriate amount of this compound powder and dissolve it in the chosen solvent. For example, dissolve 1 mg of this compound in 1 mL of DMSO.

-

Ensure the powder is completely dissolved. The stock solution can be stored at -20°C for extended periods. Avoid repeated freeze-thaw cycles.

b. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This is typically done by a 1:150 dilution of the 0.5 McFarland suspension into the broth, which will be further diluted 1:1 upon addition to the wells.[4]

c. Preparation of Microtiter Plate

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (or a working solution) to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series.

-

The final volume in each well should be 100 µL before adding the bacterial inoculum.

d. Inoculation and Incubation

-

Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the target inoculum density of 5 x 10⁵ CFU/mL.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

e. Interpretation of Results

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should show no growth, and the growth control should show distinct turbidity.

Disk Diffusion Method (Kirby-Bauer Assay)

This method provides a qualitative assessment of antibacterial susceptibility. Note that standardized interpretive criteria (zone diameter breakpoints) for this compound have not been established by major regulatory bodies like CLSI or EUCAST. Laboratories should establish their own quality control ranges.

Materials

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution (concentration to be determined by the user)

-

Bacterial strains and inoculum preparation materials (as described for the MIC method)

-

Sterile swabs

-

Forceps

-

Incubator (35 ± 2°C)

-

Ruler or calipers

Protocol Steps

a. Preparation of this compound Disks

-

Prepare a solution of this compound in a suitable volatile solvent (e.g., ethanol or methanol) to a desired concentration.

-

Aseptically apply a precise volume (typically 10-20 µL) of the this compound solution onto sterile 6 mm filter paper disks.[5]

-

Allow the solvent to evaporate completely in a sterile environment. The amount of this compound per disk should be standardized (e.g., 10 µg, 30 µg).

b. Inoculation of Agar Plate

-

Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate with the bacterial suspension adjusted to a 0.5 McFarland standard.[6]

-

Ensure a uniform lawn of bacteria is achieved by swabbing in at least three directions.

-

Allow the plate to dry for 3-5 minutes before applying the disks.

c. Application of Disks and Incubation

-

Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

d. Interpretation of Results

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm).

-

The interpretation of the zone size as "Susceptible," "Intermediate," or "Resistant" requires established breakpoints, which are not currently available for this compound.[7] Researchers should compare the zone diameters to those produced by quality control strains and can use the data for comparative purposes.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

Mechanism of Action of Thiopeptide Antibiotics

Caption: Thiopeptide mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nicd.ac.za [nicd.ac.za]

- 4. iacld.com [iacld.com]

- 5. youtube.com [youtube.com]

- 6. asm.org [asm.org]

- 7. Updating breakpoints in the United States: a summary from the ASM Clinical Microbiology Open 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of Thiocillin I: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Thiocillin I, a thiopeptide antibiotic with potent activity against Gram-positive bacteria. The information herein is intended to guide researchers in accurately assessing the in vitro efficacy of this compound against various bacterial strains.

Introduction to this compound

This compound is a member of the thiopeptide class of antibiotics, characterized by a macrocyclic structure containing multiple thiazole rings and dehydroamino acids.[1] Thiopeptides are known to inhibit bacterial protein synthesis by binding to the ribosome.[2][3] Specifically, some thiopeptides interfere with the function of elongation factors, thereby halting the translation process and inhibiting bacterial growth.[2] this compound has demonstrated significant activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4][5][6]

Data Presentation: MIC of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial strains as reported in the literature. These values were determined using broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 2 |

| Staphylococcus aureus 1974149 | 2 |

| Staphylococcus aureus 1974148 | 2 |

| Enterococcus faecalis 1674621 | 0.5 |

| Vancomycin-Resistant Enterococcus faecalis | More potent than comparator antibiotics |

| Bacillus subtilis ATCC 6633 | 4 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 130 ng/mL |

Data sourced from scientific literature.[4][7][8] It is important to note that MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

Experimental Protocols

Two standard methods for determining the MIC of an antimicrobial agent are the broth microdilution method and the agar dilution method.[9][10][11] Both are considered gold standards for susceptibility testing.[12][13] The choice between these methods may depend on the specific research needs, throughput requirements, and the characteristics of the test organism.

Protocol 1: Broth Microdilution Method